2,2,4,4-Tetramethyl-3-oxopentanoic acid 2,2,4,4-Tetramethyl-3-oxopentanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17599931
InChI: InChI=1S/C9H16O3/c1-8(2,3)6(10)9(4,5)7(11)12/h1-5H3,(H,11,12)
SMILES:
Molecular Formula: C9H16O3
Molecular Weight: 172.22 g/mol

2,2,4,4-Tetramethyl-3-oxopentanoic acid

CAS No.:

Cat. No.: VC17599931

Molecular Formula: C9H16O3

Molecular Weight: 172.22 g/mol

* For research use only. Not for human or veterinary use.

2,2,4,4-Tetramethyl-3-oxopentanoic acid -

Specification

Molecular Formula C9H16O3
Molecular Weight 172.22 g/mol
IUPAC Name 2,2,4,4-tetramethyl-3-oxopentanoic acid
Standard InChI InChI=1S/C9H16O3/c1-8(2,3)6(10)9(4,5)7(11)12/h1-5H3,(H,11,12)
Standard InChI Key JWCBCANMUVYBDA-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C(=O)C(C)(C)C(=O)O

Introduction

Structural and Molecular Characteristics

Molecular Formula and Stereochemistry

The molecular formula of 2,2,4,4-tetramethyl-3-oxopentanoic acid is C9_{9}H16_{16}O3_{3}, with a molecular weight of 172.22 g/mol . The presence of four methyl groups at the 2nd and 4th positions creates significant steric hindrance, influencing reactivity and intermolecular interactions. The ketone group at position 3 enhances electrophilicity, making the compound susceptible to nucleophilic attacks, a feature exploited in synthetic applications .

Spectroscopic Identification

While specific spectroscopic data for this compound are not explicitly reported, analogs like 4-methyl-3-oxopentanoic acid (CID 440024) provide reference points. For instance:

  • Infrared (IR) Spectroscopy: A strong absorption band near 1700–1750 cm1^{-1} corresponds to the carbonyl (C=O) stretch of the ketone and carboxylic acid groups .

  • Nuclear Magnetic Resonance (NMR): 1^{1}H NMR spectra of similar branched keto acids typically show singlet peaks for methyl groups (δ 1.1–1.3 ppm) and downfield shifts for protons adjacent to the carbonyl (δ 2.5–3.0 ppm) .

Synthesis and Industrial Production

Reaction Pathways

The synthesis of 2,2,4,4-tetramethyl-3-oxopentanoic acid can be inferred from methods used to produce related esters. A patent (US9029451B2) describes the preparation of 2,2,4-trimethyl-3-oxopentanoate esters via the reaction of 2,2,4,4-tetramethyl-1,3-cyclobutanedione with alcohols under alkaline conditions . Hydrolysis of these esters under acidic conditions would yield the corresponding carboxylic acid.

Example Synthesis Steps:

  • Alkaline Ring-Opening: React 2,2,4,4-tetramethyl-1,3-cyclobutanedione with a stoichiometric amount of sodium hydroxide in tetrahydrofuran (THF) at 15–20°C.

  • Esterification: Add an alcohol (e.g., ethanol) to form the ester intermediate.

  • Acid Hydrolysis: Treat the ester with hydrochloric acid to hydrolyze it to the free acid.

Key Reaction:

Cyclobutanedione+ROHNaOH/THFEsterHCl2,2,4,4-Tetramethyl-3-oxopentanoic acid\text{Cyclobutanedione} + \text{ROH} \xrightarrow{\text{NaOH/THF}} \text{Ester} \xrightarrow{\text{HCl}} \text{2,2,4,4-Tetramethyl-3-oxopentanoic acid}

Purification and Yield

Post-synthesis purification involves distillation under reduced pressure (1–3 mmHg) to isolate the acid. Yields exceeding 95% have been reported for ester intermediates, suggesting efficient scalability .

Physicochemical Properties

Thermal Stability

Branched-chain keto acids like this compound exhibit higher thermal stability compared to linear analogs due to steric protection of the carbonyl group. Differential scanning calorimetry (DSC) of similar compounds shows decomposition temperatures above 200°C .

Solubility and Reactivity

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., THF, dichloromethane) but poorly soluble in water due to hydrophobic methyl groups.

  • Reactivity: The β-keto acid structure enables tautomerization, forming enol intermediates that participate in condensation reactions .

Industrial Applications

Reactive Coalescents in Coatings

Esters of 2,2,4-trimethyl-3-oxopentanoic acid (e.g., 2-hydroxyethyl ester) are widely used in waterborne paints as reactive coalescents. These compounds reduce the minimum film-forming temperature (MFFT) of latex polymers, enabling film formation at ambient temperatures. Unlike traditional coalescents like Texanol™, they chemically integrate into the polymer matrix via UV-induced crosslinking, enhancing durability .

Advantages Over Conventional Coalescents:

  • Lower volatility (boiling point >250°C vs. Texanol’s 214°C).

  • Reduced odor and environmental impact.

  • Improved film hardness and chemical resistance.

Pharmaceutical Intermediates

β-Keto acids serve as precursors in synthesizing bioactive molecules. For example, 4-methyl-3-oxopentanoic acid is a metabolite in leucine catabolism, implicated in metabolic disorders . While direct pharmaceutical uses of 2,2,4,4-tetramethyl-3-oxopentanoic acid are unexplored, its structural analogs highlight potential in drug design.

Analytical Methods

Chromatographic Analysis

Gas chromatography-mass spectrometry (GC-MS) is optimal for quantifying this acid and its esters. For example, a DB-5MS column (30 m × 0.25 mm) with helium carrier gas (1 mL/min) can resolve peaks at retention times of 25–35 minutes .

Quantitative NMR

13^{13}C NMR provides structural confirmation, with characteristic signals for carbonyl carbons (δ 205–215 ppm) and quaternary carbons (δ 35–45 ppm) .

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